molecular formula C12H17BrN2O B14796697 2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide

2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide

Cat. No.: B14796697
M. Wt: 285.18 g/mol
InChI Key: UBWGQEJSQMSOPV-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide is an organic compound that features a bromobenzyl group attached to an amino-propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous-flow protocols and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-bromobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity .

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide

InChI

InChI=1S/C12H17BrN2O/c1-3-15(12(16)9(2)14)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8,14H2,1-2H3

InChI Key

UBWGQEJSQMSOPV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)Br)C(=O)C(C)N

Origin of Product

United States

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